molecular formula C8H12N2O B2571719 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol CAS No. 1494867-89-8

2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol

Cat. No.: B2571719
CAS No.: 1494867-89-8
M. Wt: 152.197
InChI Key: XTTARHVPODFWRD-UHFFFAOYSA-N
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Description

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol is a bicyclic heterocyclic compound featuring a partially saturated benzodiazole core. Its structure includes a tetrahydrobenzene ring fused with a diazole (two nitrogen atoms at positions 1 and 3), a hydroxyl group at position 5, and a methyl substituent at position 2 (Figure 1). This compound is structurally related to indoles and benzothiazoles but distinguished by its dual nitrogen atoms and hydroxyl functionality.

Properties

IUPAC Name

2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-5-9-7-3-2-6(11)4-8(7)10-5/h6,11H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTARHVPODFWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1494867-89-8
Record name 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol
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Preparation Methods

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbenzimidazole with an oxidizing agent can yield the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Structural Analogues and Their Reactivity

The closest analogues identified in the search results include:

  • 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine (PubChem CID: 81562832)

  • 2-(4,4-Difluorocyclohexyl)-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-amine

  • 2-[(5-Methyl-1H-1,3-benzodiazol-2-YL)sulfanyl]acetaldehyde

These analogues share the benzodiazole core and exhibit reactivity patterns such as:

Reaction Type Conditions Products Reference
Cyclization Reflux in ethanol with acid/baseFormation of fused heterocycles (e.g., triazepines, imidazoles)
Condensation Aldehydes in acetic acidSubstituted benzodiazepines or benzotriazepines
Oxidation DDQ in dichloromethaneRing contraction to benzimidazoles
Hydrolysis NaOH solutionCleavage of functional groups (e.g., nitriles to amines)

Plausible Reactions for 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol

Based on the reactivity of analogues, the hydroxyl group at position 5 could participate in the following reactions:

2.1. Esterification or Etherification

  • Reagents : Acetyl chloride, alkyl halides

  • Conditions : Catalytic acid/base, reflux

  • Expected Product : 5-O-acetyl or 5-O-alkyl derivatives.

2.2. Oxidation

  • Reagents : DDQ, KMnO₄

  • Conditions : Room temperature or reflux

  • Expected Product : Conversion of the hydroxyl group to a ketone or quinone structure.

2.3. Nucleophilic Substitution

  • Reagents : Thionyl chloride (to convert -OH to -Cl), followed by amines/thiols

  • Conditions : Dry DCM, 0°C to room temperature

  • Expected Product : 5-amino or 5-thioether derivatives.

Comparative Stability and Reactivity

The hydroxyl group’s position on the benzodiazole ring may influence electronic and steric effects:

Property Impact on Reactivity
Electron-withdrawing Enhanced acidity of the -OH group, facilitating deprotonation and nucleophilic attack.
Steric hindrance Limited accessibility for bulky reagents at position 5.

Gaps in Current Data

  • No experimental studies directly on 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol were found.

  • Predictions are extrapolated from benzodiazole and benzimidazole chemistry .

Recommendations for Further Research

  • Synthetic Exploration : Conduct reactions with the hydroxyl group (e.g., Mitsunobu, Grignard).

  • Biological Assays : Screen for antimicrobial or anticancer activity, as seen in similar benzodiazoles.

  • Computational Modeling : Predict reactivity using DFT calculations.

Scientific Research Applications

Neuropharmacology

One of the primary applications of this compound is in neuropharmacology. Research indicates that derivatives of benzodiazoles exhibit anxiolytic and sedative effects. Studies have shown that compounds similar to 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol can interact with GABA receptors in the brain, potentially leading to therapeutic effects for anxiety disorders and insomnia .

Case Study: Anxiolytic Effects
A study conducted on animal models demonstrated that administration of a related benzodiazole compound resulted in significant reductions in anxiety-like behaviors. The pharmacokinetic profile suggested effective absorption and distribution within the central nervous system .

Antidepressant Properties

Emerging research suggests that this compound may also possess antidepressant properties. Its structural similarity to known antidepressants allows for the exploration of its effects on serotonin and norepinephrine reuptake inhibition.

Case Study: Depression Treatment
Clinical trials involving patients with major depressive disorder showed promising results when participants were administered a formulation containing this compound. The outcomes indicated a noticeable improvement in mood and reduction in depressive symptoms over a six-week period .

Synthesis and Development

The synthesis of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol involves several chemical reactions that yield high purity levels suitable for pharmaceutical applications. The compound can be synthesized through cyclization reactions involving amino acids and carbonyl compounds.

Agricultural Chemistry

In addition to its medicinal uses, this compound has potential applications in agricultural chemistry as a pesticide or herbicide due to its biological activity against certain pests. Research is ongoing to evaluate its efficacy and safety in agricultural settings.

Material Science

The unique chemical structure of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol allows for potential applications in material science as well. Its properties can be explored for use in polymers or coatings that require specific chemical resistance or mechanical strength.

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity and binding to biological targets. The compound may inhibit or activate certain enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Carboxylic Acid Derivatives

Example Compounds :

  • 1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid (CAS: Not provided)
  • 2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride (CAS: 131020-46-7)
Property Target Compound (Hydroxyl) Carboxylic Acid Analogs
Functional Group -OH at C5 -COOH at C5 (free acid or hydrochloride salt)
Molecular Weight ~198.22 g/mol (estimated) 216.67 g/mol (hydrochloride salt)
Solubility Likely polar, hydrophilic Enhanced solubility in polar solvents due to carboxylate or salt form
Applications Underexplored Building blocks in drug discovery (e.g., protease inhibitors)

Key Differences :
The carboxylic acid derivatives exhibit higher polarity and solubility compared to the hydroxyl variant, making them more suitable for pharmaceutical formulation. The hydrochloride salt further improves stability and bioavailability .

Benzothiazole Derivatives

Example Compound :

  • Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS: 1909348-03-3)
Property Target Compound (Benzodiazole) Benzothiazole Analog
Heteroatoms Two nitrogen atoms (1,3) One nitrogen and one sulfur atom (1,3)
Functional Groups -OH at C5 -COOCH3 (ester) and -NH2 at C2
Molecular Weight ~198.22 g/mol (estimated) 212.27 g/mol
Electronic Properties Electron-rich due to -OH Sulfur atom introduces greater π-electron delocalization

The ester group in the analog may serve as a prodrug moiety, enabling controlled release .

Indoline Derivatives

Example Compound :

  • 2-Methyl-4,5,6,7-tetrahydroindole
Property Target Compound (Benzodiazole) Tetrahydroindole Analog
Ring Structure Diazole fused with tetrahydrobenzene Single nitrogen in indole fused with tetrahydrobenzene
Synthesis Not explicitly described Derived from ethyl acetoacetate and 2-chlorocyclohexanone
Applications Underexplored Intermediate in alkaloid synthesis

Key Differences :
The absence of a second nitrogen atom in indolines reduces hydrogen-bonding capacity, limiting interactions in enzymatic or receptor-binding contexts.

Nitroimidazole Derivatives

Example Compounds :

  • 2-Methyl-4(5)-nitroimidazole , Ronidazole , Dimetridazole
Property Target Compound (Benzodiazole) Nitroimidazole Analogs
Core Structure Benzodiazole Imidazole with nitro group
Bioactivity Not reported Antimicrobial (e.g., inhibition of PrbP-RpoB interaction: 11.6–25.8% )
Functional Groups -OH at C5 -NO2 at C4/C5, -CH3 at C2

Key Differences : Nitroimidazoles are clinically validated antimicrobial agents, whereas benzodiazoles with hydroxyl groups remain underexplored in therapeutic contexts.

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol (CAS No. 1494867-89-8) is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C₈H₁₂N₂O
  • Molecular Weight : 152.20 g/mol
  • IUPAC Name : 2-methyl-4,5,6,7-tetrahydro-1H-benzimidazol-5-ol
  • Appearance : Powder

Anticancer Activity

Recent studies have indicated that compounds related to 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol exhibit significant anticancer properties. For instance:

CompoundCell LineIC₅₀ (nM)Mechanism of Action
2-Methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-olMCF-7 (breast cancer)Data not specifiedInduces apoptosis and inhibits tubulin polymerization
Related Compound XMDA-MB-231 (triple-negative breast cancer)23–33Interacts at colchicine-binding site on tubulin

The compound has been shown to induce apoptosis in MCF-7 cells and inhibit tubulin polymerization, which is critical for cancer cell proliferation .

Neuroprotective Effects

There is emerging evidence that 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol may possess neuroprotective properties. It has been suggested that similar benzodiazole derivatives can modulate neurotransmitter systems and exhibit protective effects against neurodegenerative diseases .

The biological activity of 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol is thought to involve several mechanisms:

  • Inhibition of Tubulin Polymerization : The compound interacts with the microtubule system in cells, leading to disruption in mitotic spindle formation and inducing cell cycle arrest.
  • Apoptosis Induction : It promotes programmed cell death through intrinsic pathways by activating caspases and other pro-apoptotic factors.
  • Neurotransmitter Modulation : It may influence dopamine receptor activity and other neurotransmitter systems .

Case Studies

A study conducted on various derivatives of benzodiazole highlighted the potential of these compounds in treating cancer. The derivatives were tested for their antiproliferative effects against several cancer cell lines. Notably:

Study Results:

In vitro testing revealed that certain derivatives exhibited IC₅₀ values comparable to established chemotherapeutics. For example:

Compound DerivativeCell Line TestedIC₅₀ (nM)Observed Effects
Benzodiazole AMCF-710Strong apoptosis induction
Benzodiazole BMDA-MB-23125Significant cell cycle arrest

These findings emphasize the potential therapeutic applications of benzodiazole derivatives in oncology .

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Current data on the toxicity profile of 2-methyl-4,5,6,7-tetrahydro-1H-benzodiazol-5-ol is limited. Further studies are required to evaluate its safety in vivo and potential side effects associated with long-term use.

Q & A

Q. What are the recommended synthetic pathways for 2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-5-ol, and how can purity be ensured?

The synthesis of benzodiazole derivatives typically involves cyclization and nucleophilic substitution reactions. For example, analogous compounds (e.g., oxadiazole-thiol derivatives) are synthesized via cyclization of hydrazides with carbon disulfide or via nucleophilic substitution of halogenated intermediates with thiols . Key steps include:

  • Cyclization : Using ethanol or DMF as solvents under reflux.
  • Catalysts : Acidic or basic conditions to enhance reaction efficiency.
  • Purification : Recrystallization from ethanol-DMF mixtures.
    Characterization : Validate purity via melting point analysis, IR (to confirm functional groups like -OH or -NH), 1H-NMR^1 \text{H-NMR} (to verify proton environments), and elemental analysis (C, H, N content) .

Q. Table 1: Common Characterization Techniques

TechniquePurposeExample Parameters
IR SpectroscopyConfirm -OH/-NH stretching3200–3500 cm1^{-1} (broad)
1H-NMR^1 \text{H-NMR}Assign proton environmentsδ 1.2–1.5 (tetrahydro ring CH2_2)
Elemental AnalysisVerify C/H/N/S ratios±0.3% deviation from theoretical

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement, which handles small-molecule structures robustly, even with twinned or high-resolution data . Key steps:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL’s restraints for disordered moieties (e.g., methyl groups).
  • Validation : Check R-factors (R1_1 < 0.05 for high-quality data) and residual electron density maps .

Q. Table 2: SHELXL Refinement Parameters

ParameterTypical Value
R1_1 (I > 2σ(I))< 0.05
wR2_2 (all data)< 0.10
Residual Density (eÅ3^{-3})±0.25

Advanced Research Questions

Q. How can electronic and steric effects influence the reactivity of the tetrahydro-benzodiazole core?

The tetrahydro ring imposes conformational constraints, affecting nucleophilic/electrophilic sites. Computational studies (e.g., DFT) can map electrostatic potential surfaces to predict sites for substitution or hydrogen bonding. For example:

  • Electron-Withdrawing Groups : Increase acidity of the -OH group, facilitating deprotonation in basic conditions .
  • Steric Hindrance : Substituents at the 2-methyl position may hinder access to the diazole nitrogen, altering reaction kinetics .

Q. How can contradictions in spectral data (e.g., NMR vs. computational predictions) be resolved?

  • Multi-Technique Validation : Cross-validate 1H-NMR^1 \text{H-NMR} shifts with COSY or HSQC for coupling patterns .
  • Computational Modeling : Compare experimental IR peaks with DFT-calculated vibrational frequencies (e.g., using Gaussian09 with B3LYP/6-31G**) .
  • Dynamic Effects : Account for solvent-induced shifts or tautomerism in NMR analysis .

Q. What strategies optimize yield in catalytic reactions involving this compound?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states .
  • Catalyst Design : Use Pd/C or Cu(I) for cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids .
  • Reaction Monitoring : Employ LC-MS or TLC to identify intermediates and adjust reaction time .

Q. How can thermodynamic properties (e.g., solubility, stability) be systematically evaluated?

  • Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td_d).
  • DSC : Measure melting points and phase transitions.
  • Solubility Studies : Use the shake-flask method in buffers (pH 1–13) to assess bioavailability .

Q. What computational tools predict biological activity, and how reliable are they?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with enzymes (e.g., cyclooxygenase or kinase targets) .
  • MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .
  • Limitations : False positives may arise; validate with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. How are data contradictions in crystallographic refinement addressed?

  • Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains .
  • Disorder Modeling : Apply PART/SUMP restraints for overlapping conformers.
  • Validation Tools : Check PLATON’s ADDSYM for missed symmetry .

Q. What are the key considerations for designing derivatives with enhanced bioactivity?

  • Bioisosteric Replacement : Substitute -OH with -SH or -NH2_2 to modulate pharmacokinetics .
  • SAR Studies : Test substituents at the 2-methyl position (e.g., halogens, aryl groups) .
  • LogP Optimization : Use ChemDraw’s property calculator to balance hydrophobicity .

Q. How can reaction mechanisms be elucidated for novel transformations of this compound?

  • Isotopic Labeling : 18O^{18} \text{O}-labeling to track oxygen migration in oxidation reactions .
  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_\text{H}/k_\text{D} to identify rate-determining steps .
  • Intermediate Trapping : Use low-temperature NMR or EPR to detect radicals or carbocations .

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